4,6-Dichloro-5-ethyl-2-phenylpyrimidine
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Overview
Description
4,6-Dichloro-5-ethyl-2-phenylpyrimidine is a chemical compound with the molecular formula C12H10Cl2N2 . It has a molecular weight of 253.13 .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-5-ethyl-2-phenylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has two chlorine atoms attached to the pyrimidine ring, an ethyl group, and a phenyl group .Physical And Chemical Properties Analysis
4,6-Dichloro-5-ethyl-2-phenylpyrimidine is a powder at room temperature . Other physical and chemical properties such as boiling point and solubility were not available in the sources I found .Scientific Research Applications
Synthetic Applications in Medicinal Chemistry
The pyranopyrimidine core, related to 4,6-dichloro-5-ethyl-2-phenylpyrimidine, serves as a crucial precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrating their wide applicability. These scaffolds have been synthesized through various synthetic pathways employing hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts, highlighting the importance of these catalysts in developing lead molecules for potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Environmental Toxicology Studies
Research on herbicides structurally similar to 4,6-dichloro-5-ethyl-2-phenylpyrimidine, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has advanced rapidly. These studies aim to provide insights into the toxicity and mutagenicity of such compounds. A scientometric review highlighted the global trends and research gaps in the toxicology and mutagenicity of 2,4-D, suggesting future research directions in molecular biology and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Pharmacogenetics and Drug Metabolism
Pharmacogenetic testing for enzymes involved in the metabolism of anticancer drugs, such as dihydropyrimidine dehydrogenase (DPD), has been explored to personalize treatment and reduce toxicity risks. DPD plays a significant role in the catabolism of fluoropyrimidines, and genetic polymorphisms associated with decreased enzyme activity can lead to severe drug toxicity. The importance of DPD deficiency and the potential for preemptive testing to personalize fluoropyrimidine-based regimens highlight the relevance of pharmacogenetics in clinical practice (Del Re et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-5-ethyl-2-phenylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c1-2-9-10(13)15-12(16-11(9)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDIXCNNPSHTMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599224 |
Source
|
Record name | 4,6-Dichloro-5-ethyl-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-ethyl-2-phenylpyrimidine | |
CAS RN |
33655-34-4 |
Source
|
Record name | 4,6-Dichloro-5-ethyl-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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